molecular formula C11H12O B008906 4-Methyl-1-tetralone CAS No. 19832-98-5

4-Methyl-1-tetralone

Cat. No. B008906
CAS RN: 19832-98-5
M. Wt: 160.21 g/mol
InChI Key: SRLHDEROUKFEMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 4-Methyl-1-tetralone and its derivatives involves several key techniques and methodologies in organic chemistry. One approach includes the use of Grignard reactions with succinic anhydride, followed by selective reduction and Friedel-Crafts cyclization to generate desired tetralone derivatives (Klix, Cain, & Bhatia, 1995). Other methods involve palladium-mediated cross-coupling reactions, catalytic hydrogenation, and intramolecular acylation for efficient synthesis of specific tetralone compounds (Castillo-Rangel, Pérez-Díaz, & Vázquez, 2016).

Molecular Structure Analysis The molecular structure of 4-Methyl-1-tetralone has been analyzed through various techniques, including 1H NMR spectra, revealing information about its internal ring dihedral angles and conformations (Cook & Teh Kim Hock, 1975). Additionally, crystal structure analysis provides detailed insights into the compound’s crystalline form and molecular geometry (Sarala et al., 2006).

Chemical Reactions and Properties 4-Methyl-1-tetralone undergoes various chemical reactions, including enantioselective hydrogenation, demonstrating its versatility in synthetic chemistry (Ohkuma et al., 2004). Silver-catalyzed ring expansion is another method to synthesize 1-tetralone derivatives, showcasing a radical-mediated sequence for C-C bond formation (Yu et al., 2015).

Physical Properties Analysis The analysis of physical properties includes studying the compound’s solubility, melting point, and boiling point, although specific details on these parameters for 4-Methyl-1-tetralone were not highlighted in the literature reviewed.

Chemical Properties Analysis Chemical properties of 4-Methyl-1-tetralone include its reactivity towards different chemical reagents, stability under various conditions, and its behavior in synthetic pathways for the production of more complex organic molecules. The compound's reactivity in kinetic resolution and hydrosilylation of imines exemplifies its chemical versatility and potential in asymmetric synthesis (Yun & Buchwald, 2000).

Scientific Research Applications

  • Antileishmanial Activity : A study found that 4-hydroxy-1-tetralone, isolated from Ampelocera edentula, showed potential for the experimental treatment of New World cutaneous leishmaniasis (Fournet et al., 1994).

  • Parkinson's Disease Treatment : Nitrocatechol compounds, including 4-chromanone and 1-tetralone derivatives, were identified as potential dual COMT and MAO-B inhibitors, which could enhance the treatment of Parkinson's disease (de Beer et al., 2021).

  • Anti-inflammatory Activity : A QSAR model was developed to accurately predict the anti-inflammatory activity of 4-hydroxy-α-tetralone derivatives against TNF-α, indicating potential for future drug development (Upadhyay et al., 2020).

  • Conformational Analysis : Research on methyl and trimethyl derivatives of 1-tetralone revealed details about their conformational properties, useful in understanding their chemical behavior (Bergesen et al., 1976).

  • Facile Synthesis Methods : Studies have developed efficient synthesis methods for various tetralone derivatives, providing valuable tools for the synthesis of natural and non-natural products (Cabrera & Banerjee, 2010).

  • MAO-B Specific Inhibitors : A series of 1-tetralone and 4-chromanone derivatives were identified as high-potency MAO-B specific inhibitors, serving as leads for the development of new inhibitors (Cloete et al., 2020).

  • Asymmetric Synthesis : Efficient kinetic resolution in the asymmetric hydrosilylation of imines of 3-substituted indanones and 4-substituted tetralones was achieved, yielding high-purity ketones and amine products useful in synthesizing sertraline (Yun & Buchwald, 2000).

  • Abscisic Acid Analogues : Tetralone abscisic acid analogues, like tetralone ABA 8, showed enhanced biological activity in plants compared to the parent hormone abscisic acid (Nyangulu et al., 2006).

Safety And Hazards

4-Methyl-1-tetralone may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLHDEROUKFEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315410
Record name 4-Methyl-1-tetralone
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-tetralone

CAS RN

19832-98-5
Record name 4-Methyl-1-tetralone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-4-methylnaphthalen-1-one
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Record name 4-Methyl-1-tetralone
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Record name 4-Methyl-1-tetralone
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Record name 1,2,3,4-tetrahydro-4-methylnaphthalen-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
MJ Cook, TK Hock - Organic Magnetic Resonance, 1975 - Wiley Online Library
… 4,5,8-Trirnethyl-l-tetralone and 4-methyl-1-tetralone were prepared by general routes described el~ewhere.~,~ Spectra were measured at 23" on a 220 MHz Varian spectrometer at the …
K Bergesen, MJ Cook, TK Hock - Organic Magnetic Resonance, 1976 - Wiley Online Library
… The nmr spectrum of 4-methyl-1-tetralone … (a) The ring proton signals for 4-methyl-1-tetralone; (b) the simulated spectrum of the same protons, corresponding to the parameters in Table 1…
WL Nelson, KF Nelson - The Journal of Organic Chemistry, 1971 - ACS Publications
… In a model study related to preparation of some benzomorphan analgesics,8 we attempted to prepare the basic nucleus of this system from 4-methyl- 1-tetralone4-acetic acid. …
Number of citations: 3 pubs.acs.org
IM Rose - 1952 - search.proquest.com
In considering the possible effect of an adjacent carbonyl group on the racemization of a quaternary ring carbon atom, it was desired to syn thesize 4-ethyl-4-m ethyl-l-tetralone, I. By the …
Number of citations: 0 search.proquest.com
WL Nelson, KF Nelson - Journal of Pharmaceutical Sciences, 1969 - Wiley Online Library
… 4-Methyl-1-tetralone-4-acetic acid is cyclized only on continued heating of the a-… (46 mmoles) of 4-methyl-1-tetralone-4-acetic acid in 50 ml. of a mixture of equal volumes of chloroform …
Number of citations: 4 onlinelibrary.wiley.com
RJ Duguid, H Morrison - Journal of the American Chemical …, 1991 - ACS Publications
… Methyl-l,2dihydronaphthalene (1-MDHN) was prepared by L1AIH4 reduction of 4-methyl-1-tetralone (Aldrich), followed by dehydration, and had an NMR spectrum identical with that in …
Number of citations: 17 pubs.acs.org
G Aina, G Nasini, OV de Pava - Journal of Molecular Catalysis B: Enzymatic, 2001 - Elsevier
… Rhodotorula rubra, in accordance with data obtained for 4-methyl-1-tetralone [4], is enantiospecific but not diastereoselective; on the contrary, Beauveria bassiana is enantioselective …
Number of citations: 12 www.sciencedirect.com
E Campaigne, RD Moss - Journal of the American Chemical …, 1954 - ACS Publications
Trimeric thiones havebeen obtained from 1-indanone, 3-methyl-l-indanone, 1-tetralone and 3-methyl-l-tetralone. Monomeric 3-methyl-l-indanethione was obtained as a purple oil, and 3-…
Number of citations: 24 pubs.acs.org
AKH Ahmad - Iraqi National Journal of Chemistry, 2006 - injchemistry.uobabylon.edu.iq
… A number of new heterocyclic tetrahydronaphtho [1,2-c]- 2`-pyrazolines were synthesized from the reaction of aryl aldehydes with 4- methyl- 1-tetralone. The structures of these …
Number of citations: 0 injchemistry.uobabylon.edu.iq
T Kubodera, T Muto, T Yamamoto - Journal of Japan Oil Chemists' …, 1978 - jstage.jst.go.jp
… 1-indanone, 4-methyl-1-tetralone, … and 4-methyl-1-tetralone …
Number of citations: 2 www.jstage.jst.go.jp

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